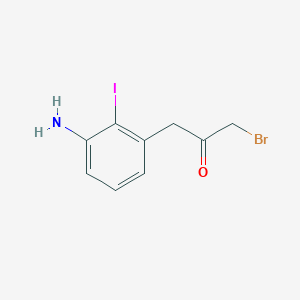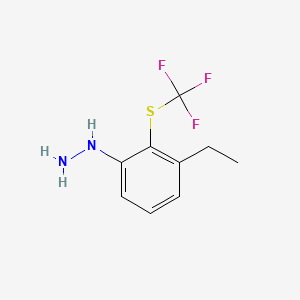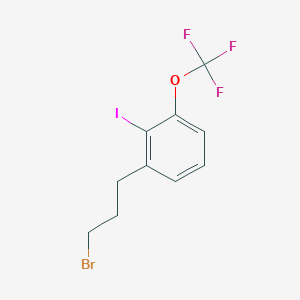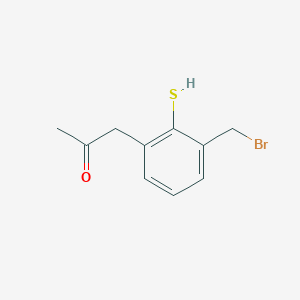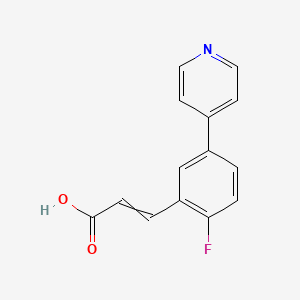
(e)-3-(2-Fluoro-5-(pyridin-4-yl)phenyl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(e)-3-(2-Fluoro-5-(pyridin-4-yl)phenyl)acrylic acid is an organic compound that features a fluorinated aromatic ring and a pyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (e)-3-(2-Fluoro-5-(pyridin-4-yl)phenyl)acrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzaldehyde and 4-pyridinecarboxaldehyde.
Knoevenagel Condensation: The key step in the synthesis is the Knoevenagel condensation reaction between 2-fluorobenzaldehyde and 4-pyridinecarboxaldehyde in the presence of a base such as piperidine. This reaction forms the this compound.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(e)-3-(2-Fluoro-5-(pyridin-4-yl)phenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
(e)-3-(2-Fluoro-5-(pyridin-4-yl)phenyl)acrylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of (e)-3-(2-Fluoro-5-(pyridin-4-yl)phenyl)acrylic acid involves its interaction with specific molecular targets. The fluorine atom and the pyridine ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoropyridine: A simpler analog with a single fluorine atom on the pyridine ring.
4-Fluorobenzaldehyde: Another fluorinated aromatic compound with different functional groups.
Pyridine-4-carboxylic acid: A pyridine derivative with a carboxylic acid group.
Uniqueness
(e)-3-(2-Fluoro-5-(pyridin-4-yl)phenyl)acrylic acid is unique due to the combination of a fluorinated aromatic ring and a pyridine moiety, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile building block in various applications.
Propriétés
Formule moléculaire |
C14H10FNO2 |
|---|---|
Poids moléculaire |
243.23 g/mol |
Nom IUPAC |
3-(2-fluoro-5-pyridin-4-ylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C14H10FNO2/c15-13-3-1-11(10-5-7-16-8-6-10)9-12(13)2-4-14(17)18/h1-9H,(H,17,18) |
Clé InChI |
FYXRESKRKGPPRX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=CC=NC=C2)C=CC(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


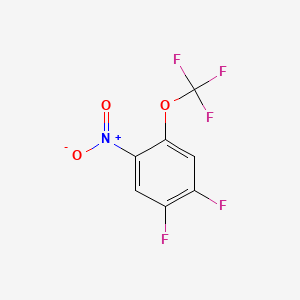
![6-fluoro-N-((5-fluoro-2-methoxypyridin-3-yl)methyl)-5-((5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine fumarate](/img/structure/B14062912.png)
![Hydrazinecarboxamide, 2-[[4-(heptyloxy)phenyl]methylene]-](/img/structure/B14062919.png)
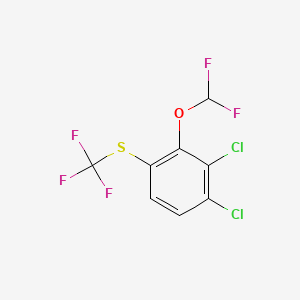
![Methyl 4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylate](/img/structure/B14062924.png)
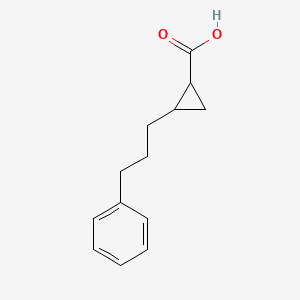
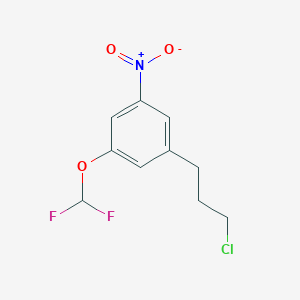

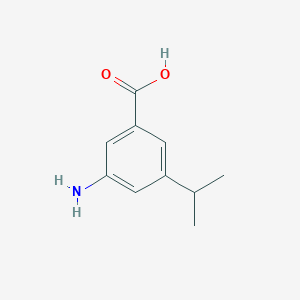
![3-methyl-1H,4H,5H,6H-pyrano[2,3-c]pyrazole](/img/structure/B14062946.png)
